Demethoxyaflatoxin B2, (+/-)-
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Overview
Description
Demethoxyaflatoxin B2, (+/-)-, is a derivative of aflatoxin B2, a type of mycotoxin produced by certain species of Aspergillus fungi. Aflatoxins are known for their potent carcinogenic properties and are commonly found as contaminants in food products, particularly in regions with warm and humid climates. Demethoxyaflatoxin B2, (+/-)-, is of interest due to its structural similarities to aflatoxin B2 and its potential implications in food safety and toxicology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyaflatoxin B2, (+/-)-, involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of appropriate aldehydes and ketones, followed by cyclization and oxidation reactions. The reaction conditions typically involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of demethoxyaflatoxin B2, (+/-)-, is less common due to its specific research applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving large-scale reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Demethoxyaflatoxin B2, (+/-)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Strong acids (e.g., sulfuric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of demethoxyaflatoxin B2, (+/-)-, can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .
Scientific Research Applications
Demethoxyaflatoxin B2, (+/-)-, has several scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of aflatoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in inducing oxidative stress.
Medicine: Studied for its toxicological properties and potential implications in cancer research.
Industry: Used in the development of detection methods for aflatoxin contamination in food products.
Mechanism of Action
The mechanism of action of demethoxyaflatoxin B2, (+/-)-, involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and the induction of oxidative stress. This compound can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include various enzymes involved in detoxification pathways, and the pathways involved include the activation of oxidative stress responses and DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to demethoxyaflatoxin B2, (+/-)-, include:
Aflatoxin B1: Known for its potent carcinogenic properties.
Aflatoxin G1: Another derivative with similar toxicological effects.
Aflatoxin M1: A hydroxylated metabolite of aflatoxin B1, found in milk products.
Uniqueness
Demethoxyaflatoxin B2, (+/-)-, is unique due to its specific structural modifications, which can influence its chemical reactivity and biological activity. These modifications make it a valuable compound for studying the structure-activity relationships of aflatoxins and their derivatives .
Properties
CAS No. |
135365-46-7 |
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Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
(3S,7R)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraene-16,18-dione |
InChI |
InChI=1S/C16H12O5/c17-10-3-1-7-8-2-4-11-13(9-5-6-19-16(9)20-11)14(8)21-15(18)12(7)10/h2,4,9,16H,1,3,5-6H2/t9-,16+/m0/s1 |
InChI Key |
BUDMEHGVRAOUAD-XXFAHNHDSA-N |
Isomeric SMILES |
C1CO[C@H]2[C@@H]1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
Canonical SMILES |
C1COC2C1C3=C(O2)C=CC4=C3OC(=O)C5=C4CCC5=O |
Origin of Product |
United States |
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